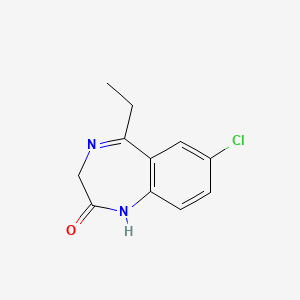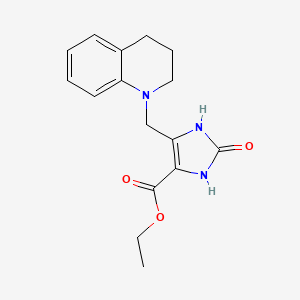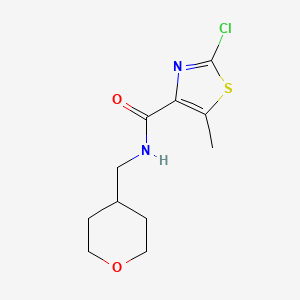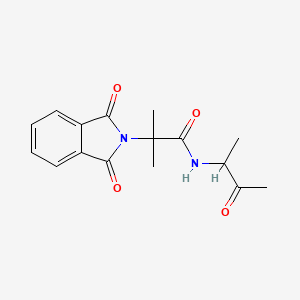
7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one: is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and other conditions. This particular compound is characterized by the presence of a chlorine atom at the 7th position and an ethyl group at the 5th position on the benzodiazepine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted benzene derivatives.
Cyclization: The key step involves the cyclization of these derivatives to form the benzodiazepine core. This is often achieved through a condensation reaction.
Chlorination: Introduction of the chlorine atom at the 7th position can be done using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Ethylation: The ethyl group is introduced at the 5th position using ethylating agents like ethyl bromide under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Batch Reactors: Initial reactions are often carried out in batch reactors to optimize conditions.
Flow Chemistry: Transition to continuous flow systems for large-scale production, which allows for better control over reaction parameters and improved safety.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted benzodiazepines with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is used as a precursor for the synthesis of more complex benzodiazepine derivatives. It serves as a model compound for studying the reactivity and properties of benzodiazepines.
Biology
In biological research, this compound is used to study the interaction of benzodiazepines with their receptors. It helps in understanding the binding affinity and efficacy of benzodiazepines on GABA_A receptors.
Medicine
Medically, benzodiazepines are widely used for their sedative, anxiolytic, and muscle relaxant properties. This compound, in particular, is studied for its potential therapeutic effects and pharmacokinetics.
Industry
In the pharmaceutical industry, this compound is used in the development of new drugs. It serves as a lead compound for designing benzodiazepine-based therapeutics.
Mechanism of Action
The mechanism of action of 7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one involves its interaction with the GABA_A receptor. It enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA) by increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a calming effect.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Lorazepam: Known for its strong anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
7-Chloro-5-ethyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which can influence its pharmacokinetic properties and receptor binding affinity. The presence of the ethyl group at the 5th position and the chlorine atom at the 7th position can result in distinct therapeutic effects and metabolic pathways compared to other benzodiazepines.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H11ClN2O |
|---|---|
Molecular Weight |
222.67 g/mol |
IUPAC Name |
7-chloro-5-ethyl-1,3-dihydro-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C11H11ClN2O/c1-2-9-8-5-7(12)3-4-10(8)14-11(15)6-13-9/h3-5H,2,6H2,1H3,(H,14,15) |
InChI Key |
QIEVFKVVRXSZAY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NCC(=O)NC2=C1C=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[6-(1-Adamantyl)[1,2,4]triazolo[3,4-B][1,3,4]thiadiazol-3-YL]-5-methoxyphenyl methyl ether](/img/structure/B10867657.png)
![2-(1,3-benzothiazol-2-yl)-4-methyl-3-oxo-5-(pyridin-2-ylmethyl)pyrazolo[4,3-c]pyridin-6-olate](/img/structure/B10867660.png)

![N-({2-[(5-chloro-2-methoxyphenyl)carbonyl]hydrazinyl}carbonothioyl)pyridine-3-carboxamide](/img/structure/B10867675.png)

![methyl 4-[({[4-(4-methylphenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10867682.png)

![1-butyl-3-[2-(1H-imidazol-4-yl)ethyl]urea](/img/structure/B10867688.png)
![1-(difluoromethyl)-N,3,5-trimethyl-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10867699.png)
![5-methyl-1-(4-methylphenyl)-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B10867707.png)
![N-{[2-(phenylsulfonyl)hydrazinyl]carbonothioyl}furan-2-carboxamide](/img/structure/B10867711.png)
![3-Thiophen-2-yl-N-[N'-(2-thiophen-2-yl-acetyl)-hydrazinocarbothioyl]-acrylamide](/img/structure/B10867723.png)

